molecular formula C5H10ClN B1451500 3-Methylenepyrrolidine hydrochloride CAS No. 155137-13-6

3-Methylenepyrrolidine hydrochloride

Cat. No.: B1451500
CAS No.: 155137-13-6
M. Wt: 119.59 g/mol
InChI Key: UDNZEDVMZUGTPP-UHFFFAOYSA-N
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Description

3-Methylenepyrrolidine hydrochloride is an organic compound with the molecular formula C5H10ClN. It is a derivative of pyrrolidine, featuring a methylene group at the third position of the pyrrolidine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylenepyrrolidine hydrochloride typically involves the reaction of pyrrolidine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to form the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and a solvent such as ethanol or water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and the use of industrial reactors to ensure efficient mixing and heat transfer. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Methylenepyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form saturated pyrrolidine derivatives.

    Substitution: The methylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

3-Methylenepyrrolidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylenepyrrolidine hydrochloride involves its interaction with various molecular targets. The methylene group allows for the formation of covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The compound can also act as a ligand, binding to specific receptors and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the methylene group.

    3-Methylpyrrolidine: A derivative with a methyl group instead of a methylene group.

    N-Methylpyrrolidine: A compound with a methyl group attached to the nitrogen atom.

Uniqueness

3-Methylenepyrrolidine hydrochloride is unique due to the presence of the methylene group, which imparts distinct reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and biological research, offering different reactivity patterns compared to its analogs .

Properties

IUPAC Name

3-methylidenepyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-5-2-3-6-4-5;/h6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNZEDVMZUGTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155137-13-6
Record name Pyrrolidine, 3-methylene-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155137-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methylenepyrrolidine hydrochloride
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3-Methylenepyrrolidine hydrochloride
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3-Methylenepyrrolidine hydrochloride
Reactant of Route 5
3-Methylenepyrrolidine hydrochloride
Reactant of Route 6
3-Methylenepyrrolidine hydrochloride

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